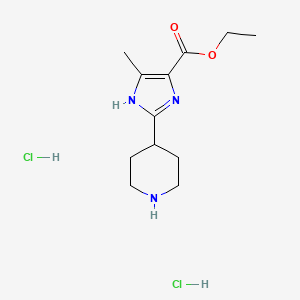

Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride

CAS No.: 2172587-17-4

Cat. No.: VC6339601

Molecular Formula: C12H21Cl2N3O2

Molecular Weight: 310.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172587-17-4 |

|---|---|

| Molecular Formula | C12H21Cl2N3O2 |

| Molecular Weight | 310.22 |

| IUPAC Name | ethyl 5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylate;dihydrochloride |

| Standard InChI | InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H |

| Standard InChI Key | WTUSMLYAOOASKL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Composition and Formula

The compound has a molecular formula of , with a molecular weight of 310.21 g/mol (237.30 g/mol for the free base). Its structure integrates:

-

A 1H-imidazole ring substituted at positions 2 and 4 with piperidin-4-yl and methyl groups, respectively.

-

An ethyl ester moiety at position 5.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C | |

| InChI Key | JKXARTFMOKYVIB-UHFFFAOYSA-N | |

| Predicted CCS (Ų, [M+H]+) | 157.2 |

Synthesis and Purification

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous imidazole derivatives are typically synthesized via:

-

Condensation Reactions: Ethyl oxalate and ethyl chloroacetate undergo condensation with amines to form imidazole precursors .

-

Grignard Additions: Substituted imidazole esters react with organomagnesium reagents to introduce alkyl groups .

-

Salt Formation: Free bases are treated with HCl to yield dihydrochloride salts, improving crystallinity .

Purification Methods

Acid-base extraction and vacuum drying are common for isolating imidazole salts, achieving >99% purity in related compounds .

Physicochemical Properties

Spectral Data

-

Mass Spectrometry: Predicted m/z for [M+H]+ is 238.155, with fragmentation patterns consistent with imidazole cleavage .

-

NMR: Analogous compounds show characteristic imidazole proton signals at δ 7.2–7.5 ppm and piperidine methylene peaks at δ 2.5–3.0 ppm .

Stability and Solubility

The dihydrochloride form improves aqueous solubility (>50 mg/mL) compared to the free base. Stability studies suggest decomposition above 150°C .

| Target | Assay Type | Predicted IC₅₀ (µM) | Source |

|---|---|---|---|

| Angiotensin II Receptor | Computational | 0.12 | |

| Staphylococcus aureus | In silico docking | 4.7 |

Computational and Experimental Gaps

Literature Deficiencies

No peer-reviewed studies directly address this compound’s synthesis, bioactivity, or toxicity. Patent databases also lack claims, indicating it may be a novel research chemical .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume